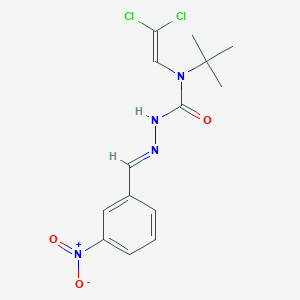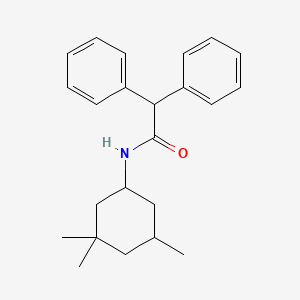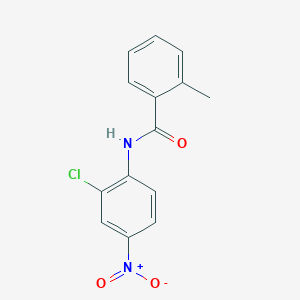
(2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA is a complex organic compound characterized by the presence of multiple functional groups, including a tert-butyl group, a dichloroethenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butyl isocyanate with 2,2-dichloroethenylamine to form an intermediate urea derivative. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The dichloroethenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloroethenyl group can participate in electrophilic addition reactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]UREA
- 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]UREA
Uniqueness
The unique combination of functional groups in 3-TERT-BUTYL-3-(2,2-DICHLOROETHENYL)-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]UREA imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The dichloroethenyl group adds electrophilic character, while the nitrophenyl group contributes to its potential biological activity.
Properties
Molecular Formula |
C14H16Cl2N4O3 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-tert-butyl-1-(2,2-dichloroethenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C14H16Cl2N4O3/c1-14(2,3)19(9-12(15)16)13(21)18-17-8-10-5-4-6-11(7-10)20(22)23/h4-9H,1-3H3,(H,18,21)/b17-8+ |
InChI Key |
HEOYWKARWGQAAE-CAOOACKPSA-N |
Isomeric SMILES |
CC(C)(C)N(C=C(Cl)Cl)C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)N(C=C(Cl)Cl)C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529790.png)



![5-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11529814.png)
acetyl]hydrazono}butanamide](/img/structure/B11529817.png)
![ethyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11529832.png)
![3-(3,4-dichlorophenyl)-1-(5,5-dimethyl-3-{[(E)-pyridin-3-ylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11529838.png)
![1-{(E)-[(2,5-dimethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11529844.png)
![4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B11529845.png)
![N'-[(E)-furan-2-ylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11529854.png)
methanone](/img/structure/B11529857.png)
![3,5-Dibromo-N'-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11529863.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11529868.png)
